[5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid
Description
[5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2-methoxyphenyl group and at the 2-position with an acetic acid moiety. The oxadiazole ring is a five-membered aromatic system containing two nitrogen and one oxygen atom, conferring rigidity and metabolic stability. This compound is of interest in medicinal chemistry due to the pharmacological versatility of oxadiazole derivatives, which exhibit anti-inflammatory, antimicrobial, antitumor, and anticonvulsant activities .
Properties
IUPAC Name |
2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-16-8-5-3-2-4-7(8)11-13-12-9(17-11)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRUPOMYGQEIFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
415679-26-4 | |
| Record name | 2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of reagents such as ethylchloroacetate and hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and yield are maintained through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
[5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxadiazole derivatives with different substituents, while substitution reactions can yield a variety of functionalized oxadiazoles .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including [5-(2-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid, in cancer therapy. Research has shown that compounds with oxadiazole scaffolds exhibit significant cytotoxicity against various cancer cell lines.
- Mechanism of Action : The anticancer properties are often attributed to the ability of these compounds to induce apoptosis and inhibit key signaling pathways involved in tumor growth. For instance, derivatives have been evaluated for their inhibitory effects on epidermal growth factor receptor (EGFR) and other kinases associated with cancer proliferation .
-
Case Studies :
- A study reported that specific oxadiazole derivatives demonstrated IC50 values ranging from 0.67 to 0.87 µM against prostate and colon cancer cell lines, indicating potent anticancer activity .
- Another investigation synthesized a series of oxadiazole derivatives that showed promising results in inhibiting the growth of breast and CNS cancer cells .
Anticonvulsant Activity
The compound has also been investigated for its anticonvulsant properties. In vivo studies have demonstrated that certain derivatives can effectively reduce seizure activity in animal models.
- Research Findings : A series of piperazine derivatives based on the oxadiazole structure were synthesized and tested for anticonvulsant activity using the maximal electroshock seizure model. Compounds showed comparable efficacy to standard anticonvulsants like phenytoin without significant neurotoxicity .
Antibacterial Activity
Emerging research suggests that this compound may possess antibacterial properties.
- Study Insights : Recent studies indicated that oxadiazole derivatives exhibited substantial antibacterial activity against Gram-positive bacteria. This positions them as potential candidates for developing new antimicrobial agents .
Summary of Applications
Mechanism of Action
The mechanism of action of [5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with proteins involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural Analogs and Positional Isomerism
The structural analogs of [5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid differ in substituent positions or functional groups. Key examples include:
Key Observations :
- Positional Isomerism : The 4-methoxy analog (C₁₁H₁₀N₂O₄, MW 234.21) differs only in the methoxy group position but may exhibit distinct electronic and steric effects compared to the 2-methoxy derivative.
- Functional Group Substitution : Replacing acetic acid with chloromethyl or piperazine alters reactivity and biological targets. For instance, the piperazine derivative showed potent anticonvulsant activity (ED₅₀ = 38 mg/kg in mice) , whereas the acetic acid group may enhance solubility for systemic applications.
Physicochemical and Pharmacokinetic Properties
- Solubility and Bioavailability :
- The acetic acid group in the target compound enhances water solubility compared to esters (e.g., benzoxazole-2-carboxylates) , which may improve oral absorption.
- Halogenated analogs (e.g., 4-bromobenzyl derivatives) exhibit higher lipophilicity, favoring blood-brain barrier penetration for CNS-targeted applications .
Biological Activity
The compound [5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid (CAS Number: 415679-26-4) is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula for this compound is . The structure features a methoxy-substituted phenyl group attached to an oxadiazole ring, which is further linked to an acetic acid moiety. This unique arrangement is believed to contribute to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation reported that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : In vitro studies demonstrated that compounds similar to this compound showed IC50 values ranging from 1.82 to 5.55 μM against different cancer cell lines such as HCT-116 and MCF-7 .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10c | HCT-116 | 1.82 |
| 10c | MCF-7 | 2.86 |
| 5a | HepG-2 | 35.58 |
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound resulted in increased populations of HepG-2 cells in the G0/G1 phase and a decrease in the G2/M phase .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, a crucial mechanism for its anticancer activity.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the oxadiazole core and the substituents on the phenyl ring significantly influence biological activity:
- Substituent Effects : The presence of electron-donating groups like methoxy enhances the compound's potency.
- Linker Length : Research indicates that the optimal distance between the oxadiazole and carboxylic acid functionalities is critical for maintaining activity .
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
- Antitumor Efficacy : A study evaluated multiple oxadiazole derivatives against a panel of 60 human tumor cell lines, confirming their potential as therapeutic agents due to their selective cytotoxicity .
- Pharmacokinetics and Toxicity : Preliminary assessments suggest favorable pharmacokinetic profiles with low toxicity levels in non-cancerous cells, making them promising candidates for further development .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing [5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid?
- The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions . Subsequent functionalization introduces the acetic acid moiety, often requiring coupling reactions (e.g., using chloroacetic acid or ethyl esters) followed by hydrolysis . Optimization of reaction parameters (temperature, pH) is critical to maximize yield and purity.
Q. Which analytical methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the oxadiazole ring structure and substituent positions . High-Performance Liquid Chromatography (HPLC) ensures purity (>95% is typical for research-grade material) . Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups, respectively .
Q. What safety precautions are required when handling this compound?
- The compound is classified as an irritant (H315, H319) and may cause respiratory tract irritation (H335) . Use gloves (nitrile), safety goggles, and fume hoods. Avoid skin contact and inhalation. Store in a cool, dry environment away from oxidizers .
Q. What are the hypothesized biological targets of this oxadiazole derivative?
- While direct data on this compound is limited, structurally similar oxadiazoles interact with enzymes like cyclooxygenase (COX) or receptors such as serotonin transporters due to their heterocyclic and aromatic pharmacophores . Computational docking studies (e.g., AutoDock Vina) are recommended to predict binding affinities .
Advanced Research Questions
Q. How can synthetic yields be improved for the oxadiazole ring formation?
- Contradictions in reported yields (e.g., 40–75%) suggest reagent choice and reaction time are critical. Using microwave-assisted synthesis reduces reaction time and improves yield (e.g., from 50% to 82% in analogous compounds) . Catalysts like p-toluenesulfonic acid (PTSA) or ionic liquids (e.g., [BMIM][BF₄]) enhance cyclization efficiency .
Q. How to resolve discrepancies in reported biological activity data?
- Conflicting activity data (e.g., antimicrobial vs. anti-inflammatory) may arise from assay conditions (e.g., bacterial strain specificity, concentration ranges). Standardize protocols using CLSI guidelines for antimicrobial testing . Validate results with orthogonal assays (e.g., ELISA for cytokine inhibition alongside COX-2 enzymatic assays) .
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Poor aqueous solubility is common in oxadiazoles. Strategies include:
- Prodrug design : Convert the acetic acid group to an ester (e.g., ethyl ester) for improved lipophilicity .
- Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .
- Monitor solubility via shake-flask method with UV-Vis quantification .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) substituents to assess electronic effects .
- Side-chain variations : Substitute the acetic acid moiety with sulfonamide or amide groups to evaluate steric and hydrogen-bonding impacts .
- Use molecular dynamics simulations (e.g., GROMACS) to correlate structural changes with target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
